N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyridine-4-carboxamide
Description
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a pyridine-4-carboxamide group and a 3-methylphenylmethyl group
Properties
IUPAC Name |
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-5-4-6-16(11-13)12-23-15(3)18(14(2)22-23)21-19(24)17-7-9-20-10-8-17/h4-11H,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDRFVLFSPGTDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 3,5-dimethyl groups. This can be done using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Pyridine-4-carboxamide Group: The next step involves the introduction of the pyridine-4-carboxamide group through a coupling reaction. This can be achieved using reagents such as pyridine-4-carboxylic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the 3-methylphenylmethyl Group: Finally, the 3-methylphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interaction with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]pyridine-4-carboxamide: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
N-[3,5-dimethyl-1-[(3-chlorophenyl)methyl]pyrazol-4-yl]pyridine-4-carboxamide: This compound has a chlorine substituent instead of a methyl group on the phenyl ring.
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyridine-3-carboxamide: This compound has the carboxamide group attached to a different position on the pyridine ring.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
